![molecular formula C22H28N2O3 B4684602 N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4684602.png)
N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide
Overview
Description
N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that has been shown to selectively inhibit the activity of a protein called BRD4, which plays a key role in regulating gene expression.
Mechanism of Action
N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide selectively binds to the bromodomain of BRD4, which is a protein domain that recognizes and binds to acetylated lysine residues on histone proteins. This binding prevents the interaction of BRD4 with chromatin and inhibits the recruitment of transcriptional co-activators, leading to the downregulation of oncogenic genes and the inhibition of cancer cell growth. This compound has also been shown to inhibit the production of inflammatory cytokines and the replication of certain viruses by targeting the activity of BRD4.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and senescence. This compound has also been shown to inhibit the migration and invasion of cancer cells. In animal models, this compound has been shown to inhibit tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human papillomavirus.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide is its selectivity for BRD4, which allows for the specific inhibition of oncogenic genes without affecting normal cellular processes. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue distribution. However, one of the limitations of this compound is its relatively low potency compared to other BRD4 inhibitors. In addition, this compound has been shown to have off-target effects on other bromodomain-containing proteins, which may limit its specificity in certain contexts.
Future Directions
There are several future directions for the study of N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide. One area of research is the development of more potent and selective BRD4 inhibitors based on the structure of this compound. Another area of research is the investigation of the role of BRD4 in other diseases, such as neurodegenerative disorders and metabolic diseases. In addition, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, may provide a synergistic effect in the treatment of cancer. Finally, the development of this compound derivatives with improved pharmacokinetic properties may enhance its therapeutic potential in clinical settings.
Scientific Research Applications
N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where BRD4 has been shown to play a critical role in the development and progression of various types of cancer. This compound has been shown to selectively inhibit the activity of BRD4, leading to the downregulation of oncogenic genes and the inhibition of cancer cell growth. This compound has also been studied in the context of other diseases, such as inflammation and viral infections, where BRD4 has been shown to play a role in the regulation of immune responses.
properties
IUPAC Name |
N-[3-(2-ethoxyphenyl)propyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-27-21-8-4-3-6-18(21)7-5-13-23-22(25)19-9-11-20(12-10-19)24-14-16-26-17-15-24/h3-4,6,8-12H,2,5,7,13-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJZBYXQVCOQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4684520.png)
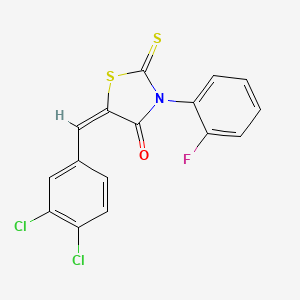
![2-(1-pyrrolidinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4684533.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4684541.png)
![3,3'-(1,2-ethanediyl)bis(5-phenylthieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B4684542.png)
![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate](/img/structure/B4684544.png)
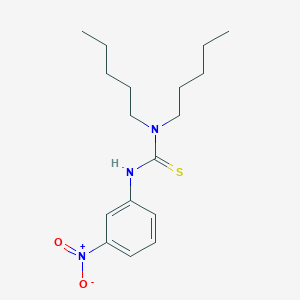
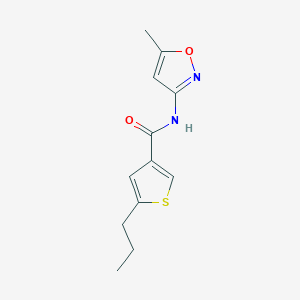
![4-(3,5-dimethyl-1-piperidinyl)-7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4684570.png)
![1-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4684588.png)
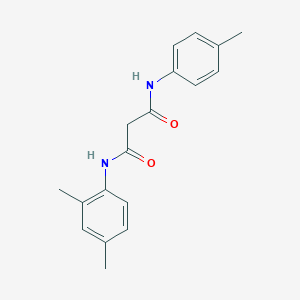
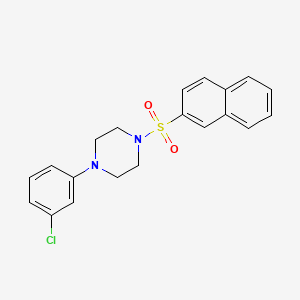
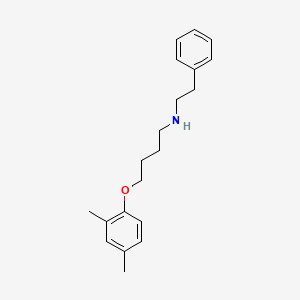
![2-[4-(9H-fluoren-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4684637.png)